3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine is a heterocyclic compound that features a pyrazole ring substituted with a bromo and fluorine atom on the phenyl ring
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
- The primary target of this compound is aldose reductase (AR). Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Inhibition of AR affects glucose metabolism and has implications in various conditions, including diabetes and neuropathy .
- Reduction of Polyneuropathy Progression : By slowing or reducing the progression of polyneuropathy, the compound alleviates pain, sensory deficits, and motor deficits in affected individuals .
- The polyol pathway is affected by the compound. High glucose levels in diabetes lead to increased sorbitol production via aldose reductase. Sorbitol accumulation contributes to osmotic stress and oxidative damage in peripheral nerves, leading to neuropathy .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reaction: The phenyl ring is then substituted with bromine and fluorine atoms using electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Comparison with Similar Compounds
4-Bromo-2-fluorobiphenyl: This compound shares the bromo and fluoro substituents on the phenyl ring but lacks the pyrazole ring.
4-Bromo-2-fluorophenyl methyl sulfone: Similar in structure but contains a sulfone group instead of the pyrazole ring.
Uniqueness: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine is unique due to the presence of both the pyrazole ring and the bromo and fluoro substituents on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSCONHWDMPLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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